3-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine 3-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1448064-92-3
VCID: VC6246882
InChI: InChI=1S/C15H18N2O5S2/c18-23(19,12-13-3-2-10-22-13)14-5-8-17(9-6-14)24(20,21)15-4-1-7-16-11-15/h1-4,7,10-11,14H,5-6,8-9,12H2
SMILES: C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CN=CC=C3
Molecular Formula: C15H18N2O5S2
Molecular Weight: 370.44

3-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine

CAS No.: 1448064-92-3

Cat. No.: VC6246882

Molecular Formula: C15H18N2O5S2

Molecular Weight: 370.44

* For research use only. Not for human or veterinary use.

3-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine - 1448064-92-3

Specification

CAS No. 1448064-92-3
Molecular Formula C15H18N2O5S2
Molecular Weight 370.44
IUPAC Name 3-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]sulfonylpyridine
Standard InChI InChI=1S/C15H18N2O5S2/c18-23(19,12-13-3-2-10-22-13)14-5-8-17(9-6-14)24(20,21)15-4-1-7-16-11-15/h1-4,7,10-11,14H,5-6,8-9,12H2
Standard InChI Key SJDZPWDPQQWVNU-UHFFFAOYSA-N
SMILES C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CN=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Connectivity

The compound’s IUPAC name, 3-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]sulfonylpyridine, reflects its hierarchical structure:

  • A piperidine ring (C5_5H11_{11}N) serves as the central scaffold.

  • At the 4-position of the piperidine, a furan-2-ylmethylsulfonyl group (-SO2_2-CH2_2-C4_4H3_3O) is attached.

  • The 1-position of the piperidine is functionalized with a sulfonylpyridine group (-SO2_2-C5_5H4_4N).

The structural formula is represented by the SMILES notation:
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CN=CC=C3.

Table 1: Molecular Data for 3-((4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)sulfonyl)pyridine

PropertyValue
CAS No.1448064-92-3
Molecular FormulaC15_{15}H18_{18}N2_2O5_5S2_2
Molecular Weight370.44 g/mol
IUPAC Name3-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]sulfonylpyridine
InChI KeySJDZPWDPQQWVNU-UHFFFAOYSA-N
PubChem CID71808913

Synthesis and Manufacturing

Table 2: Key Reagents and Conditions from Patent Literature

StepReagent/ConditionPurpose
1H2_2O2_2, Na2_2S2_2O3_3Oxidation and stabilization
2DiisopropylethylamineBase for deprotonation
3Tetrahydrofuran (THF)Solvent for nucleophilic coupling

Physicochemical Properties

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR): Expected signals include:

    • 1^1H NMR: Aromatic protons from pyridine (δ 7.5–8.5 ppm) and furan (δ 6.3–7.4 ppm), alongside piperidine methylenes (δ 1.5–3.0 ppm).

    • 13^{13}C NMR: Sulfonyl carbons (δ 50–60 ppm), aromatic carbons (δ 120–150 ppm).

  • Mass Spectrometry: A molecular ion peak at m/z 370.44 ([M]+^+) with fragment ions corresponding to sulfonyl group losses.

Future Research Directions

Priority Investigations

  • Solubility Optimization: Prodrug strategies or salt formation to improve bioavailability.

  • Target Identification: High-throughput screening against kinase or protease libraries.

  • Toxicological Profiling: In vitro assays to assess cytotoxicity and genotoxicity.

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